4-Chlorohexanoic acid

Catalog No.
S13927825
CAS No.
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorohexanoic acid

Product Name

4-Chlorohexanoic acid

IUPAC Name

4-chlorohexanoic acid

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LANAGCMBQXJYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)Cl

4-Chlorohexanoic acid is a chlorinated derivative of hexanoic acid, characterized by the presence of a chlorine atom at the fourth carbon position of the hexanoic acid chain. Its chemical formula is C₆H₁₁ClO₂, and it is classified as a carboxylic acid. This compound appears as a colorless oily liquid with a fatty odor, reminiscent of animal fats. It is soluble in organic solvents and exhibits moderate solubility in water due to its carboxylic acid functional group, which can engage in hydrogen bonding with water molecules .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters. For instance, when treated with ethanol, it can yield ethyl 4-chlorohexanoate and water as byproducts .
  • Neutralization: It reacts with bases to form salts and water. This reaction is exothermic and results in the formation of 4-chlorohexanoate salts .
  • Reduction: 4-Chlorohexanoic acid can be reduced to 4-chlorohexanol using reducing agents such as lithium aluminum hydride .
  • Halogenation: The chlorine atom can participate in substitution reactions, where it may be replaced by other halogens or functional groups under specific conditions.

Research indicates that 4-chlorohexanoic acid exhibits antimicrobial properties, particularly against certain bacteria and fungi. Its structural similarity to fatty acids allows it to disrupt microbial membranes, leading to cell lysis. Additionally, compounds related to 4-chlorohexanoic acid have been studied for their potential use in pharmaceuticals, particularly in developing progestin medications .

Several methods exist for synthesizing 4-chlorohexanoic acid:

  • Chlorination of Hexanoic Acid: Direct chlorination of hexanoic acid using chlorine gas or thionyl chloride under UV light or heat can yield 4-chlorohexanoic acid as a primary product.
  • Alkylation Reactions: Starting from chloroacetic acid, alkylation with suitable alkyl halides can produce 4-chlorohexanoic acid.
  • Oxidation of 4-Chlorobutanol: Oxidizing 4-chlorobutanol can also lead to the formation of 4-chlorohexanoic acid through the introduction of a carboxylic group.

4-Chlorohexanoic acid finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
  • Flavoring Agents: Its esters are used in the food industry as flavoring agents due to their pleasant odor.
  • Surfactants and Emulsifiers: The compound is utilized in producing surfactants that enhance solubility and stability in formulations.

Studies on the interactions of 4-chlorohexanoic acid with biological systems indicate its potential as an antimicrobial agent. Its interaction with lipid membranes has been shown to alter membrane permeability, which could be harnessed for therapeutic applications. Additionally, research into its interactions with enzymes suggests that it may inhibit certain metabolic pathways, which could be beneficial in drug design .

Several compounds share structural similarities with 4-chlorohexanoic acid. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
Hexanoic AcidC₆H₁₂O₂Non-halogenated; commonly used as a fatty acid and flavoring agent.
6-Chlorohexanoic AcidC₆H₁₁ClO₂Chlorine at the sixth carbon; used similarly but less studied than 4-chloro derivative.
3-Chloropropionic AcidC₃H₅ClO₂Chlorine at the third carbon; exhibits different biological activities.
Butyric AcidC₄H₈O₂Shorter carbon chain; known for its role in gut health and fermentation processes.

The uniqueness of 4-chlorohexanoic acid lies in its specific chlorination pattern, which influences its reactivity and biological activity compared to its analogs. Its applications in pharmaceuticals and agrochemicals further distinguish it from simpler fatty acids like hexanoic or butyric acids .

Industrial production of 4-chlorohexanoic acid prioritizes cost-effectiveness and high throughput. Two dominant strategies involve direct chlorination of hexanoic acid or its derivatives using robust reagents.

Reagents and Reaction Mechanisms

Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are widely employed for their high chlorination efficiency. PCl₅ reacts with hexanoic acid in a two-step process:

  • Formation of an acyl chloride intermediate:
    $$ \text{C}5\text{H}{11}\text{COOH} + \text{PCl}5 \rightarrow \text{C}5\text{H}{11}\text{COCl} + \text{POCl}3 + \text{HCl} $$ .
  • Radical-mediated chlorination at the γ-position (C4) under UV light, yielding 4-chlorohexanoyl chloride, which is hydrolyzed to the final product.

Thionyl chloride offers milder conditions, generating fewer byproducts:
$$ \text{C}6\text{H}{12}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}{11}\text{ClO}2 + \text{SO}2 + \text{HCl} $$ .

Process Parameters and Catalysts

Industrial reactors operate at 80–120°C with a 4:1 molar ratio of chlorinating agent to substrate. Lewis acids like aluminum chloride (AlCl₃) enhance regioselectivity, achieving 85–92% yields (Table 1).

Table 1: Industrial Chlorination Conditions

ReagentTemperature (°C)CatalystYield (%)Byproducts
PCl₅110–120AlCl₃88POCl₃, HCl
SOCl₂80–90None92SO₂, HCl

Continuous-flow systems improve heat dissipation and reduce side reactions, particularly in large-scale PCl₅-based syntheses .

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 4-chlorohexanoic acid proceed through well-characterized mechanistic pathways that involve the displacement of the chlorine atom by various nucleophiles [2]. The reaction proceeds via a bimolecular mechanism (SN2) in polar solvents, with inversion of configuration at the chiral carbon . The mechanistic pathway involves the formation of a tetrahedral intermediate through nucleophilic attack at the carbonyl carbon, followed by elimination of the leaving group [3] [4].

The general mechanism for nucleophilic substitution at the acyl carbon proceeds through an addition-elimination sequence [5] [6]. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses with expulsion of the chloride leaving group [3] [7]. This mechanism is fundamentally different from aliphatic nucleophilic substitution, as it involves a two-step process rather than a concerted displacement [8].

Kinetic analysis reveals that the reaction rate depends on both the concentration of 4-chlorohexanoic acid and the nucleophile, confirming a second-order overall reaction mechanism [9] [10]. The rate law for this concerted mechanism follows the expression: Rate = k[4-chlorohexanoic acid][nucleophile] [9] [10].

Table 1: Nucleophilic Substitution Reaction Kinetics

SubstrateNucleophileRate Constant (k, s⁻¹)Activation Energy (kJ/mol)MechanismOptimal pH
4-Chlorohexanoic acidOH⁻2.3 × 10⁻³75.2SN210-12
Primary chloroalkylOH⁻~10⁻² - 10⁻¹65-75SN210-12
Secondary chloroalkylOH⁻~10⁻⁴ - 10⁻³75-85SN2/SN18-10
Tertiary chloroalkylOH⁻~10⁻⁵ - 10⁻⁴85-95SN17-9

The nucleophilic substitution of 4-chlorohexanoic acid exhibits characteristic features of acyl substitution reactions [11] [12]. The reaction proceeds through the formation of a tetrahedral intermediate that contains both the incoming nucleophile and the departing chloride group [4] [6]. The stability of this intermediate is crucial for determining the reaction rate and selectivity [3].

Steric hindrance at the beta-position slightly reduces reaction rates compared to alpha-chloro analogs, as observed in comparative kinetic studies . The electronic effects of the carboxylic acid group influence the reactivity of the chlorine substituent through inductive withdrawal, making the carbon center more electrophilic [12].

The rate-determining step in the nucleophilic substitution mechanism involves the formation of the tetrahedral intermediate [4] [6]. Experimental evidence indicates that the reaction follows first-order kinetics with respect to both substrate and nucleophile under standard conditions [9] [10]. The activation energy for hydroxide-mediated substitution is 75.2 kilojoules per mole, which is consistent with values reported for similar chloroalkyl carboxylic acid derivatives .

Elimination Reaction Dynamics

The elimination reactions of 4-chlorohexanoic acid follow established mechanistic pathways that can proceed through either unimolecular (E1) or bimolecular (E2) mechanisms, depending on the reaction conditions [13] [14] [15]. Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism [13] [16].

The E2 mechanism requires the simultaneous removal of a beta-hydrogen and departure of the chloride leaving group [13] [15]. The reaction proceeds through a concerted process where the base attacks a hydrogen atom on the beta-carbon adjacent to the carbon bearing the chlorine substituent [13]. This mechanism is characterized by a second-order rate law that depends on both the substrate concentration and the base concentration [15].

The E1 mechanism operates under different conditions and involves the initial formation of a carbocation intermediate [14] [15]. The rate of elimination in the E1 pathway depends only on the concentration of the substrate, since the rate-limiting step is the formation of the carbocation [14] [15]. The more stable the intermediate carbocation, the faster the rate of this reaction [14].

Table 2: Elimination Reaction Dynamics

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Temperature Range (°C)Major ProductSelectivity (%)
E2 (KOH)1.8 × 10⁻⁴92.480-1203-Hexenoic acid85
E1 (Heat)~10⁻⁵ - 10⁻⁴95-105120-180Mixed alkenes45
Dehydrohalogenation~10⁻⁴88-95100-150Terminal alkene60
Base-catalyzed~10⁻³75-8560-100Zaitsev product75

The regioselectivity of elimination reactions follows Zaitsev's rule, which predicts that the most substituted alkene will be the major product [17] [18]. When multiple beta-carbons are available for deprotonation, the more substituted beta-carbon is preferred, leading to the formation of the more stable alkene product [17] [18]. This selectivity is observed in the formation of 3-hexenoic acid as the major product when potassium hydroxide is used as the base .

The competition between elimination and substitution reactions is influenced by temperature, with higher temperatures favoring elimination products [16]. The entropy change associated with elimination reactions is more favorable than substitution reactions because elimination results in an increase in the number of species in solution [16]. This thermodynamic preference becomes more pronounced at elevated temperatures due to the temperature-dependent term in the Gibbs free energy equation [16].

Kinetic studies reveal that elimination competes with substitution in strongly basic environments . The reaction follows first-order kinetics under flow chemistry conditions, with rate constants that increase exponentially with temperature according to the Arrhenius equation [19]. The activation energy for the E2 mechanism is typically 92.4 kilojoules per mole, which is higher than that for nucleophilic substitution .

Decarboxylation Process Optimization

The decarboxylation of 4-chlorohexanoic acid involves the removal of carbon dioxide from the carboxylic acid group, leading to the formation of chloroalkane products [20] [21] [22]. This process can be achieved through various methods, including thermal pyrolysis, metal-mediated reactions, and electrochemical approaches [20] [23].

Thermal decarboxylation occurs at temperatures between 200-250°C under solvent-free conditions, yielding 1-chloropentane as the major product with approximately 60% yield [24]. The mechanism involves the formation of radical intermediates during pyrolysis, which can lead to minor byproducts including alkenes [24]. Carboxylic acids with strong electron-attracting groups undergo decarboxylation more readily, typically requiring heating to 100-150°C [24].

The Hunsdiecker reaction represents a classical method for decarboxylative halogenation of carboxylic acids [22] [25]. This reaction involves the treatment of silver carboxylates with halogens to produce organic halides through a radical mechanism [22] [25]. The reaction proceeds through the formation of an acyl hypohalite intermediate, followed by radical decarboxylation to form a diradical pair, which ultimately recombines to form the organic halide product [22] [25].

Table 3: Decarboxylation Process Optimization

MethodTemperature (°C)Catalyst/ReagentYield (%)Major ProductReaction Time (h)Pressure (atm)
Thermal pyrolysis200-250None601-Chloropentane2-41
Hunsdiecker reaction100-150AgNO₃/Br₂45-554-Chloropentyl bromide3-61
Silver-mediated120-180Ag₂O65-751-Chloropentane1-31
Electrochemical130CH₃COOH55-70Mixed products21

The silver-mediated decarboxylation provides improved yields compared to the classical Hunsdiecker reaction, achieving 65-75% conversion to 1-chloropentane [21]. This method involves the use of silver oxide as a catalyst and operates at moderate temperatures between 120-180°C [21]. The reaction follows a concerted pathway that avoids the formation of unstable radical intermediates [21].

Electrochemical decarboxylation represents a modern approach that utilizes electrical energy to drive the reaction [23]. The process operates at 130°C in the presence of acetic acid as an electrolyte, achieving yields of 55-70% [23]. The method allows for precise control over reaction conditions and can produce a mixture of products depending on the applied voltage and electrolyte concentration [23].

Table 4: Temperature-Dependent Rate Constants

Temperature (°C)Nucleophilic Substitution k (s⁻¹)Elimination k (s⁻¹)Decarboxylation k (s⁻¹)
808.5 × 10⁻⁵2.1 × 10⁻⁶1.5 × 10⁻⁷
952.3 × 10⁻⁴1.2 × 10⁻⁵3.2 × 10⁻⁶
1106.1 × 10⁻⁴4.8 × 10⁻⁵2.1 × 10⁻⁵
1301.5 × 10⁻³1.8 × 10⁻⁴8.7 × 10⁻⁵
1453.2 × 10⁻³5.9 × 10⁻⁴2.8 × 10⁻⁴

The activation energy for decarboxylation varies depending on the method employed [26] [27]. Thermal decarboxylation typically exhibits activation energies in the range of 88-105 kilojoules per mole, while catalyzed processes show lower energy barriers [26] [27]. The temperature dependence of the rate constants follows the Arrhenius equation, allowing for the calculation of activation parameters and pre-exponential factors [27] [19].

Process optimization studies have identified several factors that influence the efficiency of decarboxylation reactions [23]. These include temperature, pressure, catalyst concentration, and reaction time [23]. Multi-response optimization techniques using Grey Relational Analysis have been employed to determine optimal conditions that maximize yield while minimizing energy consumption [23].

Pharmaceutical Intermediate Development

4-Chlorohexanoic acid serves as a crucial building block in pharmaceutical intermediate synthesis, offering unique reactivity patterns that enable the construction of complex bioactive molecules. The presence of both chlorine substitution and carboxylic acid functionality provides multiple synthetic pathways for pharmaceutical applications [2].

Antimicrobial Agent Development

The compound demonstrates significant potential in antimicrobial pharmaceutical synthesis through its ability to disrupt microbial membranes. Research indicates that 4-chlorohexanoic acid exhibits antimicrobial properties against various bacterial and fungal strains, with minimum inhibitory concentrations ranging from 0.5 to 2.0 milligrams per milliliter depending on the target organism . The chlorine atom at the fourth carbon position enhances the compound's reactivity compared to non-halogenated hexanoic acid analogs, enabling more effective integration into lipid bilayers and subsequent membrane permeability alteration .

Studies have demonstrated that 4-chlorohexanoic acid can serve as a precursor in the synthesis of progestin medications, highlighting its utility in hormone regulation pharmaceutical development . The structural similarity to fatty acids allows the compound to participate in biological pathways while providing enhanced therapeutic efficacy through the electron-withdrawing effects of the chlorine substituent .

Synthetic Auxin Intermediate Applications

The compound functions as an important intermediate in synthetic auxin development, particularly in growth regulator synthesis. Research shows that chlorinated carboxylic acids similar to 4-chlorohexanoic acid serve as precursors for phenoxy herbicides and plant growth regulators [4] [5]. The synthetic pathway typically involves coupling reactions with phenolic compounds to generate auxin-like structures that exhibit controlled biological activity [6].

Halogenated Drug Synthesis

The pharmaceutical industry increasingly utilizes halogenated compounds, with more than 250 FDA-approved chlorine-containing drugs currently available in the market [2]. 4-Chlorohexanoic acid contributes to this trend by serving as a versatile intermediate for introducing chlorine functionality into drug candidates. The halogen incorporation strategies enabled by this compound include nucleophilic substitution reactions, esterification processes, and direct coupling with aromatic systems [2] [7].

Agrochemical Precursor Utilization

4-Chlorohexanoic acid plays a significant role in agrochemical synthesis, particularly as a precursor for herbicide and pesticide development. The compound's structural features make it valuable for creating selective agricultural chemicals with targeted modes of action [8] [9].

Herbicide Development Applications

The compound serves as a precursor in the synthesis of phenoxy herbicides, which represent one of the most important classes of selective herbicides. The synthetic pathway involves coupling 4-chlorohexanoic acid derivatives with phenolic compounds to generate auxin-like herbicides that selectively control broadleaf weeds while leaving cereal crops unaffected [5] [6]. These herbicides function by mimicking natural plant growth hormones, leading to uncontrolled cell division and eventual plant death [10].

Research indicates that chlorinated carboxylic acids like 4-chlorohexanoic acid are essential intermediates in the production of compounds such as 2-methyl-4-chlorophenoxyacetic acid and related herbicides [5] [6]. The synthetic approach typically involves nucleophilic substitution reactions where the chlorine atom provides a suitable leaving group for subsequent coupling reactions [11].

Pesticide Intermediate Synthesis

The compound contributes to the development of various pesticide intermediates through its participation in multi-step synthetic sequences. Studies show that chlorinated carboxylic acids serve as building blocks for organophosphate, pyrethroid, and carbamate pesticide synthesis [12]. The electron-withdrawing nature of the chlorine substituent enhances the reactivity of the carboxylic acid group, facilitating esterification and amidation reactions required for pesticide production [8].

Environmental Considerations

While 4-chlorohexanoic acid derivatives provide effective pest control, their environmental impact requires careful consideration. Research indicates that chlorinated agrochemicals can exhibit moderate persistence in soil systems and may have water solubility concerns [13]. The development of degradation pathways and environmental fate studies are crucial for ensuring sustainable agricultural applications [14].

Polymer Modification Strategies

4-Chlorohexanoic acid demonstrates significant utility in polymer modification applications, serving as a functional monomer and surface modification agent for various polymer systems [15] [16].

Surface Functionalization Applications

The compound enables effective polymer surface modification through carboxylic acid coupling reactions. Research demonstrates that carboxylic acid-functionalized compounds can be grafted onto polymer surfaces to enhance hydrophilicity, biocompatibility, and adhesion properties [17] [18]. The chlorine substituent in 4-chlorohexanoic acid provides additional reactivity for subsequent functionalization reactions, allowing for the introduction of diverse functional groups [15].

Studies show that polymer surfaces modified with chlorinated carboxylic acids exhibit improved wettability and enhanced affinity for polar compounds [18]. The modification process typically involves esterification reactions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or direct acid chloride formation followed by nucleophilic attack [19] [20].

Dynamic Polymer Synthesis

Recent research has demonstrated the utility of chlorinated compounds in dynamic polymer synthesis. Studies indicate that chlorinated solvents can stabilize radical species and prevent depolymerization processes, enabling the formation of dynamic polymers with self-healing and reprocessable properties [16]. While this specific application uses chlorinated solvents rather than 4-chlorohexanoic acid directly, the principles demonstrate the broader utility of chlorinated compounds in advanced polymer chemistry.

Grafting and Cross-linking Chemistry

4-Chlorohexanoic acid serves as a valuable monomer for grafting reactions and cross-linking processes in polymer modification. The compound can undergo esterification reactions with polymer chains containing hydroxyl or amine functional groups, leading to enhanced mechanical properties and thermal stability [21]. Research shows that carboxylic acid-functionalized polymers exhibit improved adhesion and can be used in applications requiring strong interfacial bonding [22].

The synthesis typically involves EDC-mediated coupling reactions or thionyl chloride treatment to generate reactive acid chloride intermediates. These intermediates readily react with nucleophilic sites on polymer chains, resulting in covalent grafting and network formation [20] [21].

Biomedical Polymer Applications

In biomedical applications, 4-chlorohexanoic acid derivatives contribute to the development of biodegradable polymers with controlled degradation properties. The chlorine substituent can influence hydrolysis rates and provide sites for further functionalization with bioactive molecules [23]. Studies demonstrate that carboxylic acid-functionalized polymers can be modified with various therapeutic agents, enabling controlled drug release applications [19].

Table 1: Synthesis Methods and Typical Yields
Synthesis MethodReaction ConditionsTypical Yield (%)Reaction Time
Hell-Volhard-Zelinski ReactionPCl₃ catalyst, reflux75-856-12 hours
Direct ChlorinationCl₂ gas, elevated temperature60-704-8 hours
Nucleophilic SubstitutionBase-mediated substitution80-922-6 hours
Acid Chloride FormationSOCl₂, room temperature85-951-3 hours
Esterification ReactionsH₂SO₄ catalyst, reflux85-928-12 hours
Thionyl Chloride TreatmentAnhydrous conditions90-952-4 hours

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.0447573 g/mol

Monoisotopic Mass

150.0447573 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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